molecular formula C13H18O3S B14515234 5-(Benzenesulfonyl)heptan-2-one CAS No. 62692-50-6

5-(Benzenesulfonyl)heptan-2-one

Cat. No.: B14515234
CAS No.: 62692-50-6
M. Wt: 254.35 g/mol
InChI Key: CTLPDNDJSFUFOZ-UHFFFAOYSA-N
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Description

5-(Benzenesulfonyl)heptan-2-one is an organic compound characterized by the presence of a benzenesulfonyl group attached to a heptan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)heptan-2-one typically involves the reaction of benzenesulfonyl chloride with heptan-2-one under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfonyl)heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or organic solvents.

Major Products Formed

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Benzenesulfinyl or benzenesulfide derivatives.

    Substitution: Various substituted benzenesulfonyl compounds.

Scientific Research Applications

5-(Benzenesulfonyl)heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzenesulfonyl)heptan-2-one involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing its catalytic activity. This inhibition occurs through the formation of a covalent bond between the sulfonyl group of the compound and the serine residue in the enzyme’s active site, leading to the formation of a stable enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A precursor in the synthesis of various benzenesulfonyl derivatives.

    Heptan-2-one: A simple ketone used as a starting material in organic synthesis.

    Benzenesulfonic acid: An oxidation product of benzenesulfonyl compounds.

Uniqueness

5-(Benzenesulfonyl)heptan-2-one is unique due to its combined structural features of a benzenesulfonyl group and a heptan-2-one backbone. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.

Properties

CAS No.

62692-50-6

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

5-(benzenesulfonyl)heptan-2-one

InChI

InChI=1S/C13H18O3S/c1-3-12(10-9-11(2)14)17(15,16)13-7-5-4-6-8-13/h4-8,12H,3,9-10H2,1-2H3

InChI Key

CTLPDNDJSFUFOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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